

Introduction: The Critical Role of Solubility in Scientific Research and Drug Development

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Compound of Interest

Compound Name: 2-(Aminomethyl)-4-iodoaniline

Cat. No.: B13694177

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In the realms of pharmaceutical sciences, medicinal chemistry, and materials science, the solubility of a compound is a fundamental physicochemical property that dictates its behavior and utility. For researchers, scientists, and drug development professionals, understanding a compound's solubility profile is paramount. It influences everything from reaction kinetics in synthetic chemistry to bioavailability and dosage forms in pharmacology. Poor solubility can be a significant hurdle in the development of new therapeutics, leading to challenges in formulation and absorption. This guide provides a comprehensive overview of the solubility of **2-(Aminomethyl)-4-iodoaniline**, a compound of interest in various research and development endeavors. While specific experimental solubility data for this molecule is not extensively documented in publicly available literature, this guide will infer its likely solubility characteristics based on structurally related compounds and provide a robust experimental protocol for its determination.

Compound Profile: 2-(Aminomethyl)-4-iodoaniline

2-(Aminomethyl)-4-iodoaniline is an aromatic amine containing both a primary aminomethyl group and an iodine atom on the aniline ring. The presence of the amino groups suggests some degree of polarity and the potential for hydrogen bonding, while the iodinated benzene ring contributes to its lipophilicity.

Predicted Physicochemical Properties:

While experimental data for the specific molecule **2-(Aminomethyl)-4-iodoaniline** is limited, we can infer some of its properties from the closely related compound, 4-iodoaniline.

Property	Predicted Value/Information	Source
Molecular Formula	C ₇ H ₉ IN ₂	-
Molecular Weight	264.07 g/mol	-
Appearance	Likely a solid, from off-white to brown crystalline powder.	[1]
Melting Point	Expected to be a solid at room temperature. For reference, the melting point of 4-iodoaniline is 62-65°C.	[2]
pKa	The presence of two amino groups suggests it will be basic. The pKa of 4-iodoaniline is 3.81.	[3]
LogP	The iodinated aromatic ring suggests a degree of lipophilicity. The XLogP3 of 4-iodoaniline is 2.3.	[4]

Predicted Solubility Profile

Based on the solubility data of the parent compound, 4-iodoaniline, and general principles of chemical solubility, a predicted solubility profile for **2-(Aminomethyl)-4-iodoaniline** can be proposed. The additional aminomethyl group is expected to increase its polarity and potential for hydrogen bonding compared to 4-iodoaniline, which may enhance its solubility in polar solvents.

Solvent	Predicted Solubility	Rationale	Source
Water	Slightly Soluble	The amino groups can form hydrogen bonds with water, but the large iodinated aromatic ring will limit solubility. Amines are basic and will dissolve in mineral acids.	[3][5][6]
Methanol	Soluble	Polar protic solvent capable of hydrogen bonding.	[3][7]
Ethanol	Soluble	Polar protic solvent capable of hydrogen bonding.	[2][6]
Chloroform	Soluble	A polar aprotic solvent that can interact with the aromatic ring.	[3][6][7]
Diethyl Ether	Soluble	A common solvent for a wide range of organic compounds.	[2][6]
Benzene	Soluble	A non-polar aromatic solvent that can interact with the benzene ring of the analyte.	[8]

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section provides a detailed, step-by-step methodology for the quantitative determination of **2-(Aminomethyl)-4-iodoaniline** solubility in various solvents. This gravimetric method is a reliable and widely used technique.[9]

Objective: To quantitatively determine the solubility of **2-(Aminomethyl)-4-iodoaniline** in a specific solvent at a controlled temperature.

Materials:

- **2-(Aminomethyl)-4-iodoaniline** (high purity)
- Selected solvents (analytical grade)
- Analytical balance (readable to 0.1 mg)
- Temperature-controlled shaker or water bath
- Calibrated thermometer
- Glass vials with screw caps
- Volumetric flasks
- Syringe filters (0.45 μm , solvent-compatible)
- Drying oven
- Fume hood

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **2-(Aminomethyl)-4-iodoaniline** to a glass vial. The excess solid is crucial to ensure saturation.
 - Add a known volume (e.g., 5.00 mL) of the chosen solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

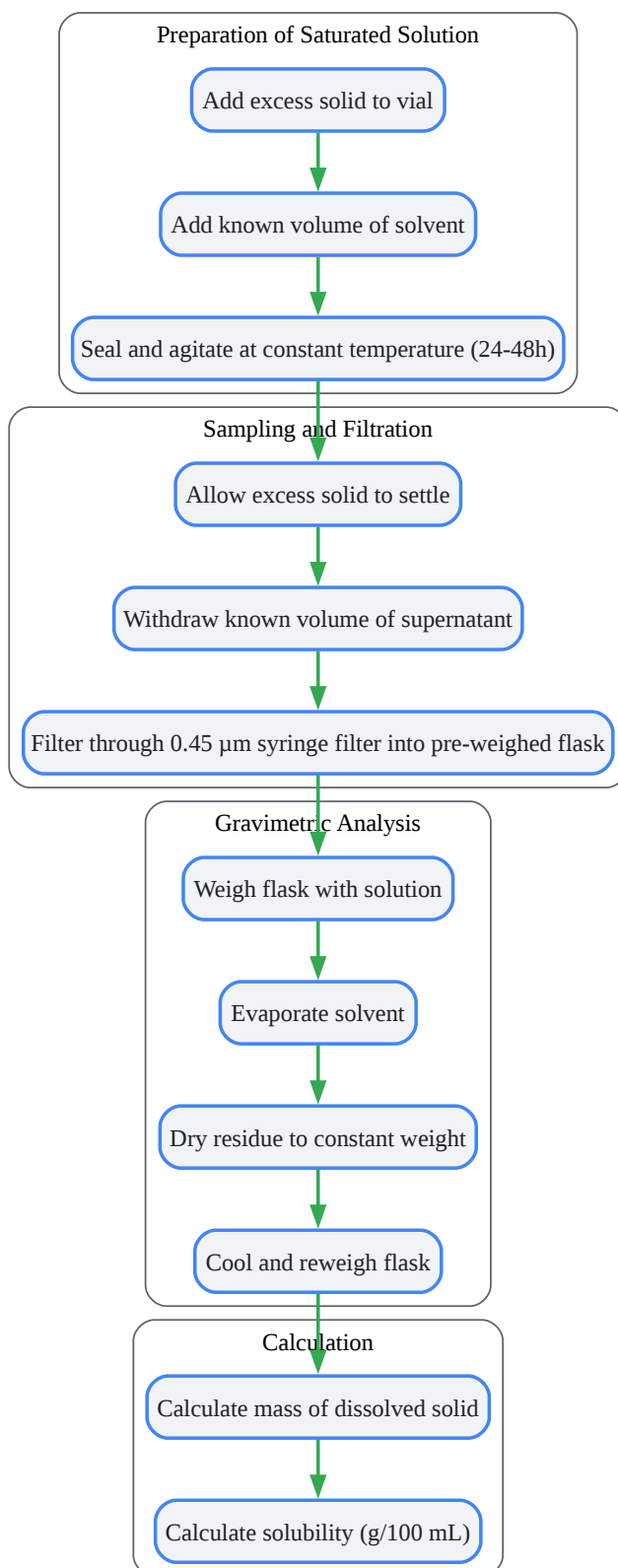
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.
- Sample Withdrawal and Filtration:
 - Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization.
 - Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.
- Gravimetric Analysis:
 - Accurately weigh the volumetric flask containing the filtered saturated solution.
 - Carefully evaporate the solvent in a fume hood. A gentle stream of nitrogen or a rotary evaporator can be used to facilitate this process.
 - Once the solvent is removed, place the flask in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.
 - Allow the flask to cool to room temperature in a desiccator before reweighing.

Calculation of Solubility:

The solubility can be calculated using the following formula:

$$\text{Solubility (g/100 mL)} = (\text{Mass of dissolved solid} / \text{Volume of solvent in the aliquot}) \times 100$$

Diagram of Experimental Workflow:



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Caption: Experimental workflow for determining the solubility of **2-(Aminomethyl)-4-iodoaniline**.

Confirmatory Tests for Aromatic Amines

To confirm the presence of the aromatic amine functionality in the sample, simple qualitative tests can be performed.

- Solubility in Acid: Amines are basic and should dissolve in dilute mineral acids like hydrochloric acid.[5]
- Azo-Dye Test: This is a characteristic test for aromatic primary amines. The amine is first diazotized with nitrous acid at low temperatures, and then coupled with a phenol (like β -naphthol) to form a brightly colored azo dye (typically orange or red).[5][10]

Safety and Handling

Iodoanilines are classified as hazardous substances.[11][12][13] When handling **2-(Aminomethyl)-4-iodoaniline**, it is crucial to adhere to strict safety protocols.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[13]
- Handling: Avoid inhalation of dust and contact with skin and eyes.[11][12]
- Storage: Store in a cool, dry, well-ventilated place, away from light and incompatible materials such as strong oxidizing agents and acids.[12][13]

Conclusion

While specific, experimentally-derived solubility data for **2-(Aminomethyl)-4-iodoaniline** is not readily available in the literature, its molecular structure allows for a reasoned prediction of its solubility profile. It is expected to be soluble in various organic solvents and slightly soluble in water, with its solubility in aqueous media being pH-dependent. For researchers and drug development professionals requiring precise solubility values, the provided gravimetric

experimental protocol offers a robust and reliable method for its determination. Adherence to appropriate safety measures is essential when working with this and related compounds.

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- To cite this document: BenchChem. [Introduction: The Critical Role of Solubility in Scientific Research and Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13694177/docs#introduction-the-critical-role-of-solubility-in-scientific-research-and-drug-development>]

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